2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

medicinal chemistry drug design physicochemical profiling

This N-substituted acetamide is a privileged scaffold for kinase inhibitor discovery, featuring a validated pyridin-2-yloxybenzylamine hinge-binding motif. Its intermediate MW (362.4 g/mol) and 4 H-bond acceptors align with lead-like chemical space. The 4-ethoxyphenylacetyl extension enables immediate fragment-merging or fragment-growing SAR evaluation. Procure this ≥95% (HPLC) research-grade solid to explore underexplored chemical space where minor substituent changes dramatically shift target binding and ADME profiles, as supported by medicinal chemistry precedents.

Molecular Formula C22H22N2O3
Molecular Weight 362.429
CAS No. 1797171-94-8
Cat. No. B2454819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
CAS1797171-94-8
Molecular FormulaC22H22N2O3
Molecular Weight362.429
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C22H22N2O3/c1-2-26-19-11-9-17(10-12-19)15-21(25)24-16-18-6-5-7-20(14-18)27-22-8-3-4-13-23-22/h3-14H,2,15-16H2,1H3,(H,24,25)
InChIKeyMDEIGDIUVMOUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide (CAS 1797171‑94‑8): Chemical Identity and Procurement Baseline for Research Applications


The compound is a synthetic N‑substituted acetamide featuring a 4‑ethoxyphenylacetyl group linked to a 3‑(pyridin‑2‑yloxy)benzylamine moiety [REFS‑1]. Its molecular formula is C₂₂H₂₂N₂O₃ and its molecular weight is 362.4 g mol⁻¹ [REFS‑1]. The pyridin‑2‑yloxybenzylamine scaffold is a privileged structure in medicinal chemistry, frequently employed as a kinase hinge‑binding motif [REFS‑2]. The compound is typically supplied as a research‑grade solid with a purity of ≥95 % (HPLC) by custom synthesis vendors.

Why 2‑(4‑Ethoxyphenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acetamide Cannot Be Readily Substituted by In‑Class Analogs


Small structural changes within the N‑(pyridin‑2‑yloxy)benzyl acetamide series—such as replacing the 4‑ethoxyphenyl group with a 4‑halogenated phenyl or a 3,4‑dimethoxyphenyl moiety—alter the hydrogen‑bond acceptor count, molecular weight, and lipophilicity in ways that can dramatically shift target binding, solubility, and ADME parameters [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. Because no quantitative structure–activity relationship (QSAR) model or published selectivity profile exists for this compound, direct interchange with close analogs cannot be justified without experimental re‑validation.

2‑(4‑Ethoxyphenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acetamide: Quantitative Differentiation Versus Closest Analogs


Molecular Weight Advantage Over Halo‑Substituted and Dimethoxy Analogs

The target compound (MW 362.4 g mol⁻¹) is 8.4 Da lighter than the 2‑chloro‑6‑fluorophenyl analog (MW 370.8 g mol⁻¹), 16.0 Da lighter than the 3,4‑dimethoxyphenyl analog (MW 378.4 g mol⁻¹), and 34.9 Da lighter than the 4‑bromophenyl analog (MW 397.3 g mol⁻¹) [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. Lower molecular weight is empirically correlated with improved passive membrane permeability and oral bioavailability in drug discovery campaigns.

medicinal chemistry drug design physicochemical profiling

Intermediate Hydrogen‑Bond Acceptor Count Balances Solubility and Permeability

The target compound possesses four hydrogen‑bond acceptors (two ether oxygens, one amide carbonyl, one pyridine nitrogen) compared to three acceptors in the chloro‑fluoro and bromo analogs and five acceptors in the dimethoxy analog [REFS‑1, REFS‑2, REFS‑3, REFS‑4]. An intermediate HBA count is often associated with an optimal balance between aqueous solubility and passive membrane diffusion.

physicochemical property solubility permeability

Ethoxy Substituent Provides Intermediate Lipophilicity Between Methoxy and Halo Analogs

The aromatic ethoxy substituent (–OCH₂CH₃) has an estimated Hansch π value of ≈ +0.38, which is substantially higher than methoxy (–0.02) but lower than chloro (+0.71) or bromo (+0.86) [REFS‑1, REFS‑2]. This intermediate lipophilicity can reduce the risk of promiscuous off‑target binding associated with highly lipophilic halo‑substituted analogs while maintaining sufficient hydrophobic contacts for target engagement.

lipophilicity substituent effect ADME

Pyridin‑2‑yloxybenzylamine Scaffold Is a Validated Kinase Hinge‑Binding Motif

The pyridin‑2‑yloxybenzylamine moiety present in the target compound is a recognized hinge‑binding scaffold in kinase inhibitor design, where the pyridine nitrogen acts as a hydrogen‑bond acceptor to the hinge region of the ATP‑binding pocket [REFS‑1]. This pharmacophoric feature is conserved across numerous approved and investigational kinase inhibitors, providing a rational basis for selection over acetamide analogs that lack this pyridyl‑oxy‑benzyl substructure.

kinase inhibitor hinge‑binding motif privileged scaffold

Optimal Research and Procurement Application Scenarios for 2‑(4‑Ethoxyphenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acetamide


Kinase Inhibitor Hit‑Finding and Library Design

The pyridin‑2‑yloxybenzylamine scaffold is a validated kinase hinge‑binding motif, making this compound suitable for inclusion in targeted kinase inhibitor screening libraries [REFS‑1]. Its intermediate molecular weight (362.4 g mol⁻¹) and hydrogen‑bond acceptor count (4) align with lead‑like chemical space, increasing the probability of identifying hits with favorable physicochemical profiles for further optimization.

Structure–Activity Relationship (SAR) Expansion Around the Acetamide Linker Region

The compound serves as a reference point for SAR studies comparing 4‑ethoxyphenyl substitution versus 4‑halophenyl or 3,4‑dimethoxyphenyl variants [REFS‑2, REFS‑3, REFS‑4]. Systematic variation at this position can elucidate the impact of substituent lipophilicity and H‑bond acceptor capacity on potency and selectivity, with the ethoxy analog occupying an intermediate chemical space that may reveal distinct SAR trends.

Fragment‑Based Drug Discovery Utilizing the Pyridin‑2‑yloxy Hinge Binder

The 3‑(pyridin‑2‑yloxy)benzylamine substructure can function as a fragment‑sized hinge‑binding core. Procurement of the full acetamide compound allows for immediate evaluation of the contribution of the 4‑ethoxyphenylacetyl extension, facilitating fragment‑merging or fragment‑growing strategies in structure‑guided kinase inhibitor design [REFS‑1].

Computational Docking and Pharmacophore Modeling for Kinase Targets

The well‑characterized hinge‑binding interaction of the pyridin‑2‑yloxy motif supports the use of this compound in molecular docking studies and pharmacophore model generation for kinase targets [REFS‑1]. Its distinct ethoxy substituent can be probed for interactions with the ribose pocket or solvent‑exposed regions, providing computational insights that guide the design of more potent and selective analogs.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.